Aquilarone C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

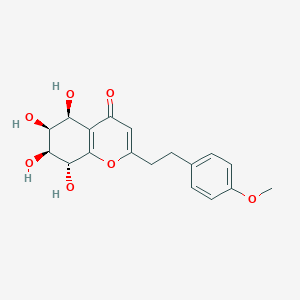

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O7 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15-,16-,17+/m0/s1 |

InChI Key |

NRDKOXSXHXTKHR-LUKYLMHMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Aquilarone C: A Technical Guide on its Discovery, Origin, and Bioactivity in Aquilaria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquilarone C, a naturally occurring chromone derivative, has been identified as a constituent of the resinous heartwood of Aquilaria species, commonly known as agarwood. This technical guide provides a comprehensive overview of the discovery, botanical origin, and biological activities of this compound, with a particular focus on its anti-inflammatory properties. Detailed experimental protocols for its isolation and for the assessment of its bioactivity are presented, alongside a compilation of its physicochemical and bioactivity data. Furthermore, the putative signaling pathway involved in its anti-inflammatory mechanism is illustrated, offering insights for future drug development endeavors.

Discovery and Origin

This compound was first isolated from the Chinese eaglewood, the resinous wood of Aquilaria sinensis (Lour.) Spreng.[1]. The discovery was the result of bioassay-guided fractionation of an ethanol extract of the wood, aiming to identify novel bioactive compounds. Aquilaria, a genus in the Thymelaeaceae family, is renowned for producing agarwood, a highly valued fragrant resin formed in response to injury or microbial infection. This compound is one of many 2-(2-phenylethyl)chromone derivatives that have been identified as characteristic chemical constituents of agarwood.

Physicochemical and Bioactivity Data of this compound and Related Chromones

The structural and biological properties of this compound and its analogs are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₇ | [1] |

| Molecular Weight | 348.35 g/mol | [1] |

| Class | Chromone Derivative | [1] |

| Botanical Source | Aquilaria sinensis | [1] |

Note: Specific spectroscopic data (¹H-NMR, ¹³C-NMR, HR-ESI-MS) for this compound from the primary literature is not publicly available. The data for closely related 2-(2-phenylethyl)chromone derivatives can be found in specialized chemical databases and publications.

Table 2: Anti-inflammatory Activity of this compound and Related Chromones from Aquilaria sinensis

| Compound | Bioassay | Cell Line | IC₅₀ (µM) | Reference |

| Aquilarones (general) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.95 - 22.26 | Chen et al. |

| Compound 3 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 11.44 | Chen et al. (2024) |

| Compound 4 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.68 | Chen et al. (2024) |

| Compound 5 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.15 | Chen et al. (2024) |

| Compound 6 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10.26 | Chen et al. (2024) |

| Compound 7 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 13.04 | Chen et al. (2024) |

| Indomethacin (Positive Control) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 23.03 | Chen et al. (2024) |

Experimental Protocols

Isolation of 2-(2-phenylethyl)chromones from Aquilaria sinensis

The following is a general procedure for the isolation of chromone derivatives from Aquilaria sinensis, based on methodologies reported for similar compounds.

Experimental Workflow for Isolation

References

Aquilarone C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquilarone C, a naturally occurring chromone derivative, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory effects. Quantitative data is presented in structured tables for clarity, and key experimental workflows and proposed signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a secondary metabolite primarily isolated from the resinous heartwood of Aquilaria sinensis (Lour.) Spreng., a tree species in the Thymelaeaceae family.[1][2] This resinous wood, commonly known as agarwood or "Chen Xiang," is formed in response to physical injury, microbial infection, or other stress factors.[2] While Aquilaria sinensis is the principal reported source, other species within the Aquilaria genus may also produce this compound.

Isolation of this compound

The isolation of this compound from Aquilaria sinensis is a multi-step process involving extraction, fractionation, and chromatographic purification. While a definitive, standardized protocol for this compound is not extensively detailed in a single source, the following methodology has been compiled from various studies on the isolation of 2-(2-phenylethyl)chromones from agarwood.

Experimental Protocol: Extraction and Fractionation

A detailed, step-by-step protocol for the extraction and fractionation of this compound from Aquilaria sinensis wood is outlined below. This protocol is a composite based on established methods for similar compounds.

Materials:

-

Dried and powdered agarwood from Aquilaria sinensis

-

95% Ethanol (EtOH)

-

Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction:

-

Macerate 1 kg of powdered agarwood in 10 L of 95% EtOH at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in 5 L of distilled water.

-

Perform sequential liquid-liquid partitioning using a separatory funnel with the following solvents in the order listed:

-

Chloroform (3 x 5 L)

-

Ethyl acetate (3 x 5 L)

-

n-Butanol (3 x 5 L)

-

-

Collect each solvent fraction separately.

-

Concentrate each fraction to dryness using a rotary evaporator to yield the CHCl3, EtOAc, n-BuOH, and remaining aqueous fractions. This compound is typically found in the chloroform and ethyl acetate fractions.

-

Experimental Protocol: Chromatographic Purification

The purification of this compound from the active fractions is achieved through a series of chromatographic techniques.

Materials:

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 reverse-phase HPLC column

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

UV lamp

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction (e.g., 100 g) to silica gel column chromatography.

-

Elute the column with a gradient solvent system of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).

-

Collect fractions of 250 mL each and monitor by TLC under UV light.

-

Combine fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the enriched fraction by preparative or semi-preparative HPLC on a C18 column.

-

Use a mobile phase of methanol-water or acetonitrile-water in an isocratic or gradient elution. A typical starting point could be 60% methanol in water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

Quantitative Data

While specific yields for this compound are not consistently reported across the literature, the following table summarizes typical data for the isolation of related 2-(2-phenylethyl)chromones from Aquilaria sinensis.

| Parameter | Value | Reference |

| Extraction Solvent | 95% Ethanol | General Practice |

| Fractionation Solvents | Chloroform, Ethyl Acetate, n-Butanol | [2] |

| Column Chromatography Stationary Phase | Silica Gel (200-300 mesh), Sephadex LH-20 | General Practice |

| HPLC Stationary Phase | C18 Reverse Phase | General Practice |

| Typical Mobile Phase (HPLC) | Methanol/Water or Acetonitrile/Water gradients | General Practice |

| IC50 for NO Inhibition (Aquilarones) | 5.95 - 22.26 µM | [3] |

Biological Activity and Proposed Mechanism of Action

This compound and related 2-(2-phenylethyl)chromones from Aquilaria sinensis have demonstrated significant anti-inflammatory properties.[3] The primary mechanism appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-inflammatory Activity

Studies have shown that various aquilarones can inhibit the production of NO in RAW 264.7 macrophage cells stimulated with LPS, with IC50 values ranging from 5.95 to 22.26 µM.[3] NO is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drug development.

Proposed Signaling Pathway

The production of NO in macrophages upon LPS stimulation is primarily mediated by the activation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is regulated by complex signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the direct molecular target of this compound has not been definitively elucidated, it is hypothesized that it interferes with one or more key components of these pathways.

The following diagram illustrates a proposed mechanism for the anti-inflammatory action of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the canonical NF-κB signaling pathway initiated by LPS. This compound is hypothesized to inhibit this pathway at key junctures, such as the activation of the IKK complex or the nuclear translocation of NF-κB, thereby preventing the transcription of the iNOS gene and subsequent production of nitric oxide.

Experimental Workflow Visualization

The overall process for the isolation and purification of this compound can be visualized as a sequential workflow.

References

The Anti-Inflammatory Mechanism of Aquilarones: A Review of Current Understanding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Naturally derived compounds, with their vast structural diversity, represent a promising reservoir for such agents. Among these, chromone derivatives isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood, have garnered scientific interest for their potential therapeutic properties. This technical guide focuses on a specific class of these compounds, the Aquilarones, and summarizes the current, albeit limited, understanding of their mechanism of action in inflammation.

Inhibition of Nitric Oxide Production

A key indicator of the anti-inflammatory potential of a compound is its ability to modulate the production of inflammatory mediators. Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. Several studies have investigated the effect of Aquilarones on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.

While specific data for Aquilarone C is not available in the reviewed literature, studies on a range of Aquilarone derivatives have demonstrated their capacity to inhibit NO production. The reported half-maximal inhibitory concentration (IC50) values for this inhibition vary among the different Aquilarone compounds, suggesting that structural variations influence their potency.

Table 1: Inhibitory Activity of Aquilarones on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound Class | IC50 Range (µM) for NO Inhibition |

| Aquilarones | 5.95 - 22.26[1] |

Note: This table represents a summary of findings for the "Aquilarone" class of compounds, as specific data for this compound was not found in the available literature.

Potential Modulation of Key Inflammatory Signaling Pathways

The production of inflammatory mediators like NO is tightly regulated by complex intracellular signaling cascades. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence of this compound's interaction with these pathways is currently lacking, understanding their role in inflammation is crucial for contextualizing the potential mechanism of action of Aquilarones.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of genes involved in inflammation, including those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

A plausible, yet unconfirmed, mechanism for Aquilarones' anti-inflammatory effect could involve the inhibition of this pathway. This could occur at various levels, such as preventing IκBα degradation or blocking the nuclear translocation of NF-κB.

Caption: General overview of the canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response. These kinases are activated by a variety of extracellular stimuli, including LPS, and in turn, phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. The specific roles of each MAPK can vary, but generally, p38 and JNK are strongly associated with the production of pro-inflammatory cytokines.

It is conceivable that Aquilarones could exert their anti-inflammatory effects by modulating the phosphorylation and activation of one or more of these MAPKs.

Caption: Simplified representation of the MAPK signaling cascade.

Experimental Methodologies

To facilitate further research into the anti-inflammatory mechanisms of this compound and other related compounds, this section outlines the general protocols for key in vitro assays.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a commonly used cell line for studying inflammation. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Collect the cell culture supernatant after treatment.

-

In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

-

The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Caption: A simplified workflow of the Griess assay for NO detection.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody and then block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash again and add a substrate solution (e.g., TMB) to produce a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

The cytokine concentration is determined from a standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the levels and phosphorylation status of specific proteins within the NF-κB and MAPK signaling pathways.

-

Lyse the treated cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands can be quantified to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

The available evidence suggests that Aquilarones, a class of chromone derivatives from Aquilaria species, possess anti-inflammatory properties, primarily demonstrated by their ability to inhibit nitric oxide production in vitro. However, a significant knowledge gap exists regarding the specific mechanism of action of this compound. To establish a comprehensive understanding, future research should focus on:

-

Isolating and testing pure this compound to determine its specific IC50 value for NO inhibition and its effects on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Investigating the direct impact of this compound on the NF-κB and MAPK signaling pathways through techniques like Western blotting to analyze the phosphorylation status of key signaling proteins.

-

Conducting in vivo studies using animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.

A more detailed elucidation of the molecular targets and signaling pathways modulated by this compound will be instrumental for its potential development as a novel anti-inflammatory therapeutic agent.

References

The Role of Aquilarone C as a Secondary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquilarone C, a 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, is a secondary metabolite of significant interest due to its pronounced anti-inflammatory properties. This technical guide provides an in-depth overview of the biological role of this compound, focusing on its mechanism of action as an inhibitor of inflammatory responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds often play a crucial role in mediating interactions with the environment, including defense against pathogens and herbivores. This compound is a prime example of such a metabolite, belonging to the chromone class of compounds, which are known for their diverse biological activities.[1][2]

Isolated from agarwood, the highly valued resinous wood of Aquilaria species, this compound has emerged as a potent anti-inflammatory agent.[2][3] Its chemical structure, characterized by a 2-(2-phenylethyl)chromone core, is believed to be responsible for its biological activity. This guide will delve into the current understanding of this compound's role as a secondary metabolite with therapeutic potential.

Biological Activity and Mechanism of Action

The primary biological activity of this compound documented in the scientific literature is its anti-inflammatory effect. This activity has been predominantly studied in the context of lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells, a standard in vitro model for studying inflammation.

Inhibition of Nitric Oxide Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This compound has been shown to significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages.[2][4] This inhibitory effect is dose-dependent and serves as a primary metric for its anti-inflammatory potency.

Modulation of Pro-inflammatory Mediators

Beyond nitric oxide, the inflammatory cascade involves a host of other mediators. While direct evidence for this compound's effect on all of these is still under investigation, it is known to inhibit the expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway.[5][6][7] The reduction in iNOS and COX-2 expression suggests that this compound acts upstream in the inflammatory signaling cascade.

Implicated Signaling Pathways

The anti-inflammatory effects of many natural compounds, including chromones, are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8][9] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers these pathways, leading to the transcription of pro-inflammatory genes.

While direct experimental evidence detailing the interaction of this compound with specific proteins in these pathways is not yet available in the published literature, its known downstream effects strongly suggest its involvement in modulating these cascades. It is hypothesized that this compound may inhibit the phosphorylation of key signaling proteins such as IκBα (an inhibitor of NF-κB) and the MAP kinases p38, ERK, and JNK. The inhibition of these phosphorylation events would prevent the activation and nuclear translocation of transcription factors like NF-κB (p65 subunit), thereby downregulating the expression of iNOS, COX-2, and other pro-inflammatory cytokines.[10][11][12]

Quantitative Data

The anti-inflammatory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for nitric oxide production in LPS-stimulated RAW 264.7 cells.

| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference(s) |

| This compound | Nitric Oxide Inhibition | RAW 264.7 | 5.95 - 22.26 | [2] |

| Related Chromones | Nitric Oxide Inhibition | RAW 264.7 | 0.6 - 37.1 | [13] |

Experimental Protocols

Isolation of this compound from Aquilaria sinensis

The following is a generalized protocol for the isolation of 2-(2-phenylethyl)chromones, including this compound, from agarwood.

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: Powdered, air-dried agarwood from Aquilaria sinensis is macerated with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is rich in chromones, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, typically with n-hexane and ethyl acetate, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles to known standards of this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the in vitro assessment of this compound's anti-inflammatory activity.

Caption: Workflow for the Nitric Oxide Inhibition Assay.

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours to allow for cell adherence.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. The plate is then incubated for an additional 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathway Visualization

The following diagram illustrates the putative mechanism of action of this compound in inhibiting the LPS-induced inflammatory response in macrophages.

Caption: Putative mechanism of this compound's anti-inflammatory action.

Conclusion

This compound, a secondary metabolite from Aquilaria sinensis, demonstrates significant anti-inflammatory potential, primarily through the inhibition of nitric oxide production and the expression of key inflammatory enzymes, iNOS and COX-2. While the precise molecular targets of this compound are yet to be fully elucidated, current evidence strongly suggests its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future studies focusing on the direct interaction of this compound with upstream signaling proteins will be crucial for a complete understanding of its anti-inflammatory properties and for its potential development as a novel therapeutic agent.

References

- 1. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of cyclooxygenase-2 expression by nitric oxide in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Aquilarone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aquilarone C, a 2-(2-phenylethyl)chromone derivative isolated from the resinous wood of Aquilaria sinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature that first described the isolation and structure elucidation of this compound.

Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key quantitative data from these analyses are summarized below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

| Parameter | Value |

| Ion | [M + H]⁺ |

| Measured m/z | 341.1384 |

| Calculated m/z | 341.1389 |

| Molecular Formula | C₂₀H₂₀O₅ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| **Wavenumber (cm⁻¹) ** | Functional Group Assignment |

| 3448 | O-H stretching |

| 1648 | C=O stretching (γ-pyrone) |

| 1610, 1495, 1454 | Aromatic C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) and are pivotal for the detailed structural elucidation of this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.10 | s | |

| 6 | 6.78 | d | 2.3 |

| 8 | 6.64 | d | 2.3 |

| 7' | 2.98 | t | 7.2 |

| 8' | 2.91 | t | 7.2 |

| 2' | 6.94 | d | 2.0 |

| 5' | 6.70 | d | 8.2 |

| 6' | 6.82 | dd | 8.2, 2.0 |

| 5-OCH₃ | 3.86 | s | |

| 4'-OCH₃ | 3.77 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 2 | 166.5 |

| 3 | 111.9 |

| 4 | 183.6 |

| 4a | 109.8 |

| 5 | 163.2 |

| 6 | 96.9 |

| 7 | 165.7 |

| 8 | 93.1 |

| 8a | 158.4 |

| 1' | 133.2 |

| 2' | 122.2 |

| 3' | 149.3 |

| 4' | 147.8 |

| 5' | 113.1 |

| 6' | 117.0 |

| 7' | 36.1 |

| 8' | 31.0 |

| 5-OCH₃ | 56.5 |

| 4'-OCH₃ | 56.4 |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for this compound.

Isolation and Purification

This compound was isolated from the CHCl₃ extract of the resinous wood of Aquilaria sinensis. The extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD: δH 3.31, δC 49.0).

-

Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.

-

IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Workflow Visualization

The general workflow for the isolation and characterization of a natural product like this compound is depicted in the following diagram.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Aquilarone C: A Technical Guide on its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilarone C, a 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, represents a promising candidate for anti-inflammatory drug development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties. The document details the quantitative data available for its chemical class, outlines relevant experimental protocols, and explores the putative signaling pathways involved in its mechanism of action.

Core Biological Activity: Anti-inflammatory Effects

The primary biological activity attributed to this compound is its anti-inflammatory action, demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases.

Quantitative Data: Inhibition of Nitric Oxide Production

While a specific IC50 value for this compound in inhibiting NO production has not been definitively reported in publicly available literature, several studies on structurally related 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis provide a strong indication of its potential potency. These compounds consistently demonstrate significant inhibition of NO production in LPS-stimulated RAW 264.7 cells, with IC50 values typically falling within the low micromolar range.[1][2][3]

Table 1: Inhibitory Activity of 2-(2-phenylethyl)chromone Derivatives on NO Production in LPS-Stimulated RAW 264.7 Cells

| Compound Class | Specific Compounds | IC50 Range (µM) | Reference |

| 2-(2-phenylethyl)chromone Derivatives | Compounds 2-4, 11, 12, and 15 | 1.6 - 7.3 | [2] |

| 2-(2-phenylethyl)chromone Dimers | Compounds 1a/1b, 2, 3a/3b, 5, 7, 8a/8b, and 10-12 | 7.0 - 12.0 | [4] |

| 2-(2-phenylethyl)chromones and Sesquiterpenes | Compounds 2-5, 7, 9-10, and 13-14 | 4.0 - 13.0 | [3] |

Note: This table provides a contextual understanding of the potency of the chemical class to which this compound belongs. The specific IC50 for this compound is anticipated to be within these ranges.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the anti-inflammatory activity of compounds like this compound.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for potential anti-inflammatory agents.

1. Cell Culture and Seeding:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from 0.1 to 100 µM).

-

After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is run in parallel.

3. Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation with LPS and the test compound, the concentration of nitric oxide in the culture supernatant is indirectly measured by quantifying its stable metabolite, nitrite.

-

100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Data Analysis:

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

5. Cell Viability Assay:

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel.

-

Cells are treated with the same concentrations of this compound as in the Griess assay but without LPS stimulation.

-

The results confirm that the compound is not toxic at the concentrations that inhibit NO production.

Potential Signaling Pathways

While direct experimental evidence for this compound is pending, the anti-inflammatory effects of the 2-(2-phenylethyl)chromone class are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO. It is hypothesized that 2-(2-phenylethyl)chromones, including this compound, may inhibit the activation of the NF-κB pathway, thereby downregulating the expression of iNOS and other inflammatory mediators.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation of Aquilarone C from Aquilaria sinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aquilaria sinensis is a plant renowned for producing agarwood, a resinous heartwood with significant value in traditional medicine and perfumery. The plant is a rich source of diverse secondary metabolites, most notably 2-(2-phenylethyl)chromones and sesquiterpenoids, which are believed to be the primary contributors to its therapeutic properties.[1][2] Among these, Aquilarone C, a 2-(2-phenylethyl)chromone derivative, is a compound of interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of this compound from the agarwood of Aquilaria sinensis, based on established methodologies for isolating structurally related compounds from this species.[3][4] The protocol is designed to guide researchers through the extraction, fractionation, and purification processes, culminating in the isolation of the target compound.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation process. These values are representative and may vary depending on the quality of the starting material and the precision of the experimental execution.

| Isolation Stage | Description | Starting Mass (g) | Fraction Mass (g) | Yield (%) | Purity of this compound (%) |

| 1. Extraction | Crude ethanol extract from dried agarwood powder. | 1000 | 150 | 15.0 | < 1 |

| 2. Fractionation | Ethyl acetate (EtOAc) soluble fraction. | 150 | 45 | 30.0 (of crude extract) | 5 - 10 |

| 3. Column Chromatography (Silica Gel) | Pooled fractions containing this compound. | 45 | 5 | 11.1 (of EtOAc fraction) | 40 - 60 |

| 4. Column Chromatography (Sephadex LH-20) | Purified fraction after size exclusion chromatography. | 5 | 0.5 | 10.0 (of silica gel fraction) | 80 - 90 |

| 5. Preparative HPLC | Final isolated this compound. | 0.5 | 0.05 | 10.0 (of Sephadex fraction) | > 98 |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from Aquilaria sinensis.

Plant Material and Extraction

-

Preparation of Plant Material :

-

Obtain authenticated agarwood from Aquilaria sinensis.

-

Dry the agarwood at 60°C until a constant weight is achieved.

-

Grind the dried agarwood into a fine powder (60-mesh).[5]

-

-

Solvent Extraction :

-

Macerate 1 kg of the powdered agarwood in 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.[5]

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning :

-

Suspend the crude ethanol extract (approx. 150 g) in 1 L of distilled water.

-

Perform successive liquid-liquid partitioning with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol.

-

Collect each solvent fraction separately. The target 2-(2-phenylethyl)chromones are typically enriched in the EtOAc fraction.

-

Concentrate the EtOAc fraction to dryness under reduced pressure to yield the EtOAc-soluble fraction.

-

Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Pre-treat the dried EtOAc fraction (approx. 45 g) with a small amount of silica gel to create a dry powder.

-

Load the sample onto a silica gel column (200-300 mesh) packed with a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Elute the column with a stepwise gradient of increasing polarity.

-

Collect fractions of 250 mL each and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and UV detection.

-

Pool the fractions that show the presence of the target compound based on TLC analysis.

-

-

Sephadex LH-20 Column Chromatography :

-

Dissolve the pooled fractions from the silica gel chromatography (approx. 5 g) in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol at a constant flow rate.

-

This step separates compounds based on their molecular size and helps in removing pigments and other impurities.

-

Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Further purify the enriched fraction (approx. 0.5 g) using a preparative HPLC system equipped with a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution at a specific wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain the pure compound.

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3][6]

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway

The precise signaling pathway of this compound is not yet elucidated. However, many 2-(2-phenylethyl)chromones from Aquilaria sinensis have demonstrated anti-inflammatory properties.[7] The diagram below illustrates a common anti-inflammatory signaling pathway, the NF-κB pathway, which is a plausible target for compounds of this class.

Caption: Potential anti-inflammatory mechanism of this compound.

References

- 1. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different Asian Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols for Cell-Based Assays: Evaluating the Anti-Inflammatory Activity of Aquilarone C

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aquilarone C, a chromone derivative isolated from agarwood (Aquilaria species), has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Inflammation is a complex biological response implicated in numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.[1][2] Cell-based assays provide a fundamental platform for screening and characterizing the anti-inflammatory activity of compounds like this compound. These assays allow for the investigation of a compound's ability to modulate key inflammatory pathways and mediators in a controlled cellular environment.

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-inflammatory potential of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it is widely used for studying inflammation in response to stimuli such as lipopolysaccharide (LPS).[3][4][5][6][7] The protocols cover the assessment of cell viability, the measurement of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the analysis of pivotal signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. After incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plates for another 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.[4][9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Vehicle Control | 1.25 ± 0.08 | 100 |

| 1 | 1.23 ± 0.07 | 98.4 |

| 5 | 1.20 ± 0.09 | 96.0 |

| 10 | 1.18 ± 0.06 | 94.4 |

| 25 | 1.15 ± 0.08 | 92.0 |

| 50 | 1.10 ± 0.07 | 88.0 |

| 100 | 0.65 ± 0.05 | 52.0 |

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[3][4][6]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[3]

-

Pre-treatment with this compound: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.[3]

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.[3][4] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

-

Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to each well.[3][4]

-

Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-30 minutes.[3][4] Measure the absorbance at 540 nm.[3][4]

-

Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Data Presentation:

| Treatment | Nitrite Concentration (µM) (Mean ± SD) | Inhibition of NO Production (%) |

| Control (Unstimulated) | 1.5 ± 0.2 | - |

| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |

| LPS + this compound (5 µM) | 35.8 ± 2.5 | 20.8 |

| LPS + this compound (10 µM) | 25.1 ± 1.9 | 44.5 |

| LPS + this compound (25 µM) | 15.6 ± 1.5 | 65.5 |

| LPS + L-NMMA (Positive Control) | 8.2 ± 0.9 | 81.9 |

Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) from LPS-stimulated RAW 264.7 cells using Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]

Experimental Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate overnight.[5] Pre-treat the cells with various concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -70°C until use.[5]

-

ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[11][13][14]

-

Coat the 96-well plate with the capture antibody.

-

Add the collected cell culture supernatants to the wells.

-

Add the detection antibody.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Add the substrate and stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.[11]

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines.

Data Presentation:

| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |

| Control (Unstimulated) | 50 ± 8 | 35 ± 6 | 20 ± 4 |

| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 38 |

| LPS + this compound (10 µM) | 875 ± 65 | 650 ± 52 | 310 ± 25 |

| LPS + this compound (25 µM) | 550 ± 48 | 420 ± 35 | 205 ± 18 |

| LPS + Dexamethasone (Positive Control) | 350 ± 30 | 250 ± 22 | 110 ± 15 |

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells by examining the phosphorylation of key proteins. The activation of these pathways is crucial for the production of pro-inflammatory mediators.[15][16][17]

Experimental Protocol:

-

Cell Lysis: After treatment with this compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

| Treatment | p-p65 / total p65 (Fold Change) | p-IκBα / total IκBα (Fold Change) | p-p38 / total p38 (Fold Change) | p-ERK / total ERK (Fold Change) | p-JNK / total JNK (Fold Change) |

| Control (Unstimulated) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 5.8 | 4.5 | 6.2 | 5.1 | 4.8 |

| LPS + this compound (25 µM) | 2.1 | 1.8 | 2.5 | 2.2 | 1.9 |

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Inflammatory signaling pathways modulated by this compound.

References

- 1. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Roles of Flavonoids on Inflammasome Activation during Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mpbio.com [mpbio.com]

- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Experimental Design Using Aquilarone C: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Aquilarone C, a chromone derivative with promising anti-inflammatory properties. The following protocols detail established experimental designs to assess its efficacy and elucidate its mechanism of action, focusing on its anti-inflammatory potential.

Overview of this compound

This compound is a natural compound belonging to the chromone class, which has been identified as possessing anti-inflammatory effects[1]. In vitro studies are essential first steps in characterizing the bioactivity of compounds like this compound. These studies help determine its cytotoxic profile, its ability to counteract inflammatory processes, and the molecular pathways it targets. The protocols outlined below are designed to provide a systematic approach to investigating these aspects.

Initial Cytotoxicity Assessment: MTT Assay

Prior to evaluating the anti-inflammatory properties of this compound, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3][4]. This initial screening ensures that the concentrations of this compound used in subsequent anti-inflammatory assays are non-toxic to the cells, thus avoiding confounding results.

Table 1: Illustrative Cytotoxicity Data of this compound on RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.5 |

| 25 | 93.1 ± 5.5 |

| 50 | 88.4 ± 6.2 |

| 100 | 75.3 ± 7.1 |

Note: The data presented in this table is illustrative and should be replaced with experimental findings.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methodologies[2][3][5][6].

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Evaluation of Anti-inflammatory Activity

Several in vitro assays can be employed to assess the anti-inflammatory potential of this compound. These assays investigate the compound's ability to inhibit key inflammatory processes.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. Lipopolysaccharide (LPS) is used to induce an inflammatory response in RAW 264.7 macrophages, leading to the production of NO.

| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control (untreated cells) | 2.5 ± 0.5 | - |

| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |

| LPS + this compound (5 µM) | 35.1 ± 2.8 | 23.4 |

| LPS + this compound (10 µM) | 24.6 ± 2.1 | 46.3 |

| LPS + this compound (25 µM) | 15.3 ± 1.9 | 66.6 |

| IC50 (µM) | \multicolumn{2}{c | }{~15.5 } |

Note: The data presented in this table is illustrative and should be replaced with experimental findings. The IC50 value is hypothetical, based on ranges reported for similar compounds.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Inhibition of Protein Denaturation

| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) |

| 100 | 35.2 ± 3.1 |

| 200 | 52.8 ± 4.5 |

| 400 | 71.4 ± 5.8 |

| Diclofenac Sodium (100 µg/mL) | 85.6 ± 6.2 |

Note: The data presented in this table is illustrative and should be replaced with experimental findings. Diclofenac sodium is used as a standard anti-inflammatory drug.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound stock solution

-

Diclofenac sodium (standard drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Membrane Stabilization Assay

The stabilization of red blood cell (RBC) membranes can be used as an in vitro model to assess anti-inflammatory activity. The principle is that the erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of inflammatory mediators.

| Concentration (µg/mL) | % Protection from Hemolysis (Mean ± SD) |

| 100 | 28.7 ± 2.5 |

| 200 | 45.1 ± 3.8 |

| 400 | 63.9 ± 5.1 |

| Indomethacin (100 µg/mL) | 78.4 ± 6.5 |

Note: The data presented in this table is illustrative and should be replaced with experimental findings. Indomethacin is used as a standard anti-inflammatory drug.

Materials:

-

Fresh human blood

-

Isotonic buffer solution (pH 7.4)

-

This compound stock solution

-

Indomethacin (standard drug)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Suspension Preparation: Centrifuge fresh human blood and wash the pellet with isotonic saline. Resuspend the packed cells to make a 10% v/v suspension.

-

Reaction Mixture: Mix 1 mL of various concentrations of this compound with 0.5 mL of the RBC suspension.

-

Incubation: Incubate the mixtures at 56°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 2500 rpm for 5 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Data Analysis: Calculate the percentage of membrane stabilization (protection from hemolysis).

Mechanistic Studies: Signaling Pathway Analysis

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation[11][12]. Its activation leads to the transcription of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Diagram

Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.

Materials:

-

RAW 264.7 cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound stock solution

-

LPS

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS for 6 hours.

-

Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also critical in regulating the production of inflammatory mediators[13][14][15].

MAPK Signaling Pathway Diagram

Caption: Potential inhibitory points of this compound in the MAPK signaling pathway.

Materials:

-

RAW 264.7 cells

-

This compound stock solution

-

LPS

-

Cell lysis buffer

-

Primary antibodies (phospho-ERK, total-ERK, phospho-p38, total-p38, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with specific primary antibodies against phosphorylated and total MAPK proteins.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence system.

-

Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of the anti-inflammatory properties of this compound. By systematically evaluating its cytotoxicity, its effects on key inflammatory markers and processes, and its influence on critical signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The provided data tables serve as templates for organizing and presenting experimental results, facilitating clear interpretation and comparison. The signaling pathway diagrams offer a visual representation of the potential mechanisms of action, guiding further mechanistic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apjai-journal.org [apjai-journal.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. In vitro membrane stabilizing, thrombolytic and antioxidant potentials of Drynaria quercifolia L., a remedial plant of the Garo tribal people of Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the Optimal Concentration of Aquilarone C for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aquilarone C, a chromone derivative isolated from the resinous heartwood of Aquilaria sinensis, has garnered interest for its potential pharmacological activities. Preliminary studies on related compounds from Aquilaria species have demonstrated cytotoxic and anti-inflammatory effects, suggesting potential applications in cancer research and drug development.[1][2][3] Different Aquilarones have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values reported to be in the micromolar range, specifically between 5.95 µM and 22.26 µM.[3] Extracts from Aquilaria species have also exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468, MCF-7), liver cancer (HepG2), and lung cancer (A549) cells.[1][4][5]

The precise determination of the optimal working concentration of this compound is a critical first step in any in vitro study to ensure reproducible and meaningful results. This document provides a detailed protocol for determining the optimal concentration of this compound for use in cell culture, focusing on its cytotoxic effects on a selected cancer cell line. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Data Presentation

Table 1: Preliminary Range-Finding Study for this compound Cytotoxicity

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98 ± 5.2 |

| 10 | 75 ± 6.8 |

| 25 | 48 ± 7.1 |

| 50 | 22 ± 5.9 |

| 100 | 8 ± 3.4 |

This table presents hypothetical data from a preliminary experiment to identify a broad effective concentration range for this compound.

Table 2: Definitive IC50 Determination for this compound

| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Log(Concentration) |

| 0 (Vehicle Control) | 100 ± 3.8 | - |

| 5 | 92 ± 4.1 | 0.70 |

| 10 | 78 ± 5.5 | 1.00 |

| 15 | 65 ± 6.2 | 1.18 |

| 20 | 54 ± 4.9 | 1.30 |

| 25 | 45 ± 5.3 | 1.40 |

| 30 | 38 ± 4.7 | 1.48 |

| 40 | 25 ± 3.9 | 1.60 |

| 50 | 18 ± 3.1 | 1.70 |

This table provides hypothetical data for a more detailed dose-response experiment to accurately calculate the IC50 value of this compound.

Experimental Protocols

General Cell Culture Maintenance

This protocol outlines the basic steps for maintaining an adherent cancer cell line, such as MDA-MB-468 or MCF-7.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

T-75 culture flasks.

-

Humidified incubator at 37°C with 5% CO2.[6]

Procedure: